

A Comparative Guide to Pharmacopeial Standards for Amoxicillin Impurities

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Compound of Interest

Compound Name: APA amoxicillin amide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacopeial standards for amoxicillin impurities as defined by the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP). The information presented herein is intended to assist researchers, scientists, and drug development professionals in ensuring the quality and safety of amoxicillin active pharmaceutical ingredients (APIs) and finished products.

Comparison of Amoxicillin Impurity Limits

The control of impurities is a critical aspect of pharmaceutical quality control. The following tables summarize the acceptance criteria for known and unspecified impurities in amoxicillin as stipulated by the major pharmacopeias.

United States Pharmacopeia (USP)

The USP provides specific limits for several related compounds of amoxicillin, particularly in the monograph for Amoxicillin Capsules.

Impurity Name	Relative Retention Time	Acceptance Criteria (NMT %)
Amoxicillin Related Compound I (D-hydroxyphenylglycine)	0.32	1.0
Amoxicillin Related Compound D (amoxicillin open ring)	0.53, 0.68	1.0
Amoxicillin Related Compound A (6-aminopenicillanic acid)	0.78	0.5
Amoxicillin Related Compound B (L-amoxicillin)	0.87	-
Amoxicillin Related Compound G (D-hydroxyphenylglycylamoxicillin)	2.9	1.0
Amoxicillin Related Compound E (amoxicillin penilloic derivative)	4.5	1.0
Amoxicillin Related Compound M (N-(penicillan-6-yl) open ring)	6.0	1.0
Any other individual impurity	-	1.0
Total impurities	-	5.0

NMT: Not More Than

European Pharmacopoeia (Ph. Eur.)

The European Pharmacopoeia often provides general limits for impurities, with specific limits for certain named impurities. For Amoxicillin Trihydrate, the Ph. Eur. specifies the following limits for related substances^[1]:

Impurity	Acceptance Criteria (NMT %)
Any impurity	1.0

For Amoxicillin Sodium, the Ph. Eur. provides more specific limits:

Impurity	Acceptance Criteria (NMT %)
Impurity J	3.0
Any other impurity	2.0
Total impurities	9.0

British Pharmacopoeia (BP)

The British Pharmacopoeia (BP) works in harmonization with the European Pharmacopoeia. Therefore, the limits for amoxicillin impurities in the BP are generally aligned with those of the Ph. Eur. The BP monograph for Amoxicillin Oral Suspension, for instance, refers to the Ph. Eur. for the control of related substances[2]. While a specific table of all named impurities and their limits is not readily available in the public domain for the BP, the general principle of adhering to the Ph. Eur. standards is followed.

Experimental Protocols for Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the universally accepted method for the analysis of amoxicillin and its related substances. The following sections detail the typical experimental conditions found in the pharmacopeias.

USP HPLC Method for Amoxicillin Capsules Organic Impurities

This method is designed for the separation and quantification of amoxicillin and its related compounds.

Chromatographic Conditions:

- Column: 4.6-mm × 15-cm; 5-μm packing L1 (Octadecyl silane chemically bonded to porous silica or ceramic micro-particles).
- Mobile Phase: A gradient of Mobile phase A and Mobile phase B.
 - Mobile Phase A: Prepare a solution of 0.05 M monobasic potassium phosphate, and adjust with a 20% (w/v) solution of sodium hydroxide to a pH of 5.0 ± 0.1.
 - Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detector: UV at 230 nm.
- Injection Volume: 10 μL.

System Suitability:

The system suitability is assessed by injecting a solution containing amoxicillin and its related compounds. The resolution between critical pairs of peaks is a key parameter.

Ph. Eur. HPLC Method for Amoxicillin Trihydrate Related Substances

The European Pharmacopoeia outlines a gradient HPLC method for the determination of related substances in amoxicillin trihydrate[1].

Chromatographic Conditions:

- Column: 4.6-mm × 25-cm; 5-μm packing L1.
- Mobile Phase: A gradient of Mobile phase A and Mobile phase B.
 - Mobile Phase A: A buffer solution of pH 5.0, prepared by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH with a dilute solution of potassium hydroxide.
 - Mobile Phase B: Acetonitrile.

- Gradient Program:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0 - 20	95 → 50	5 → 50
20 - 25	50	50
25 - 30	50 → 95	50 → 5

| 30 - 35 | 95 | 5 |

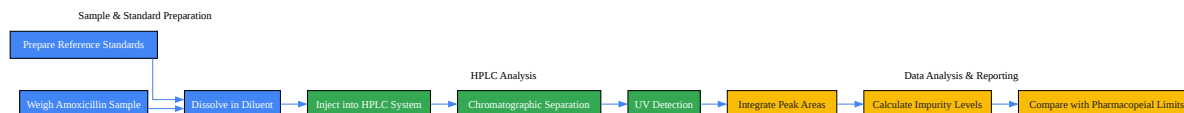
- Flow Rate: 1.0 mL/min.
- Detector: UV at 254 nm.
- Column Temperature: 30 °C.

System Suitability:

A resolution of at least 2.0 between the peaks due to amoxicillin and a specified impurity (e.g., cefadroxil) is typically required.

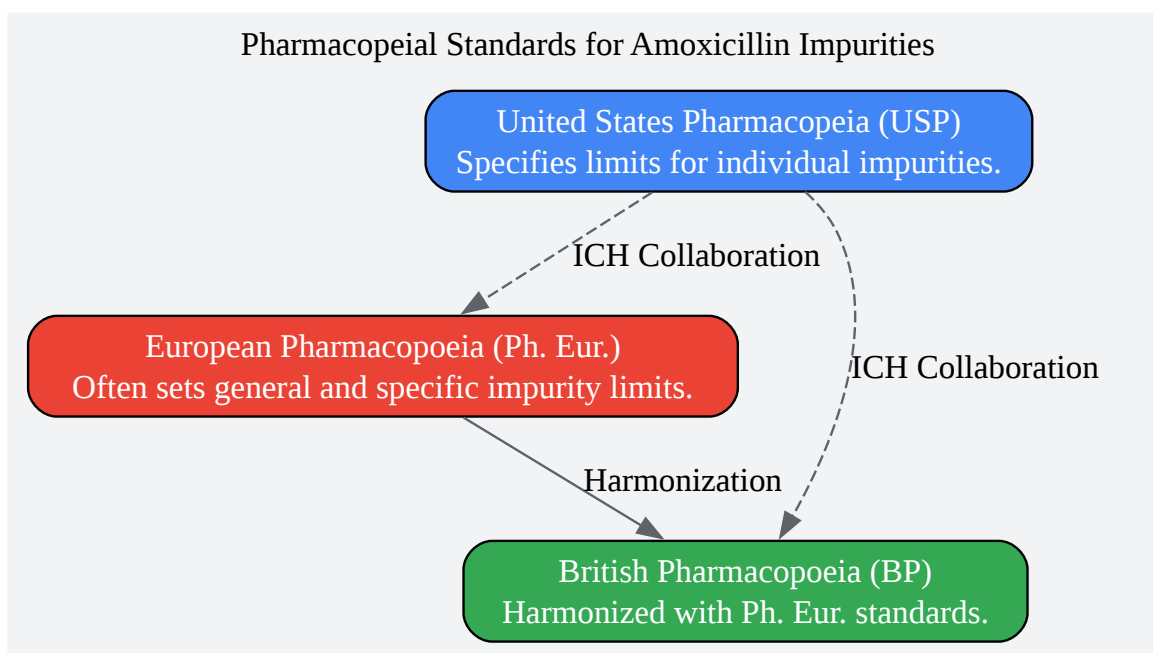
Visualizing the Analytical Workflow and Pharmacopeial Relationships

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.



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Caption: General workflow for the analysis of amoxicillin impurities.



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Caption: Relationship between major pharmacopeias for amoxicillin standards.

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References

- 1. drugfuture.com [drugfuture.com]
- 2. scribd.com [scribd.com]
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